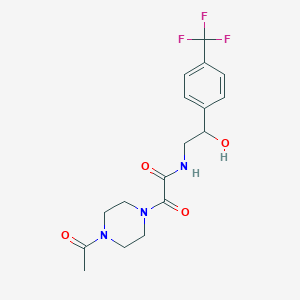
2-(4-acetylpiperazin-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-acetylpiperazin-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C17H20F3N3O4 and its molecular weight is 387.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-acetylpiperazin-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-oxoacetamide , known by its CAS number 280110-88-5 , is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H16F3N3O3
- Molecular Weight : 305.28 g/mol
- Structure : The compound features a piperazine ring substituted with an acetyl group, a hydroxy group, and a trifluoromethyl phenyl moiety, which may contribute to its biological activity.
Antidiabetic Properties
Recent studies have indicated that compounds with similar structures exhibit significant antidiabetic activity. For instance, a related compound showed promising results against various enzymatic targets associated with diabetes management:
| Compound | α-Glucosidase % Inhibition | α-Amylase % Inhibition | PTP-1B % Inhibition | DPPH % Inhibition |
|---|---|---|---|---|
| Compound X (similar structure) | 83.13 ± 0.80 | 78.85 ± 2.24 | 88.35 ± 0.89 | 92.23 ± 0.22 |
| Acarbose (standard) | 95.20 ± 0.15 | 91.17 ± 0.53 | 90.83 ± 0.47 | 95.20 ± 0.15 |
This table illustrates the inhibition percentages at a concentration of 500 μM/mL , where the compound demonstrated competitive inhibition against key enzymes involved in carbohydrate metabolism, suggesting potential use in diabetes treatment .
Cytotoxicity Studies
Cytotoxicity assays were performed to evaluate the safety profile of the compound. The results indicated that at certain concentrations, the compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound likely inhibits enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate digestion and absorption.
- Antioxidant Activity : The presence of hydroxyl groups may contribute to its ability to scavenge free radicals, as indicated by DPPH inhibition assays.
Case Studies and Research Findings
- In Vitro Studies : Research conducted on similar compounds showed effective inhibition of PTP1B, an enzyme linked to insulin signaling pathways, suggesting that this compound could enhance insulin sensitivity .
- Animal Models : In vivo studies have demonstrated that administration of related compounds resulted in reduced blood glucose levels in diabetic rats, supporting the hypothesis that this class of compounds may be beneficial for managing diabetes.
- Clinical Implications : Given the biological activities observed in preclinical studies, further research is warranted to explore the therapeutic potential of this compound in clinical settings.
Eigenschaften
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O4/c1-11(24)22-6-8-23(9-7-22)16(27)15(26)21-10-14(25)12-2-4-13(5-3-12)17(18,19)20/h2-5,14,25H,6-10H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFRYBBADGJDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














